molecular formula C16H18N2 B539824 PhiKan 083 CAS No. 880813-36-5

PhiKan 083

货号: B539824
CAS 编号: 880813-36-5
分子量: 238.33 g/mol
InChI 键: LBPNOEAFWYTTEB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PhiKan 083 是一种咔唑衍生物,以其稳定肿瘤抑制蛋白 p53 的突变形式(特别是 Y220C 突变)的能力而闻名。 这种化合物因其恢复 p53 正常功能的潜力而在癌症研究中引起了广泛关注,而 p53 在各种癌症中经常发生突变 .

科学研究应用

PhiKan 083 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:

作用机制

PhiKan 083 通过与突变 p53 蛋白(Y220C 突变)的表面腔结合发挥作用。这种结合稳定了蛋白质,防止其变性并恢复其正常功能。该化合物的作用机制包括:

安全和危害

The safety and hazards associated with the handling and use of carbazole derivatives are typically provided in the material safety data sheet (MSDS) for the specific compound .

未来方向

Carbazole derivatives have shown potential in various fields due to their unique properties. For instance, they have been studied for their potential applications in the fields of fluorescent materials . Furthermore, the search for natural and/or synthetic compounds that strengthen cholinergic function or have anti-cholinestrease activity has recently gained importance .

生化分析

Biochemical Properties

PhiKan 083 plays a crucial role in biochemical reactions, primarily through its interaction with the p53 protein. The compound binds to the surface cavity of the Y220C mutant of p53 with a dissociation constant (Kd) of 167 μM . This binding stabilizes the mutant protein, preventing its thermal denaturation and promoting its proper folding . Additionally, this compound has shown a relative binding affinity of 150 μM for p53 Y220C in Ln229 cells . The stabilization of p53 by this compound enhances its tumor suppressor functions, thereby inhibiting cancer cell proliferation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In engineered variants of Ln229 cells, this compound at a concentration of 125 μM for 48 hours resulted in approximately a 70% reduction in cell viability . This compound also enhances the pro-apoptotic activity in all variants of Ln229 cells, including those with p53 wild-type, p53 Y220C, p53 G245S, and p53 R282W mutations . By stabilizing the p53 protein, this compound influences cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to reduced cancer cell viability and increased apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the p53 protein. This compound binds to a surface cavity on the Y220C mutant of p53, stabilizing the protein and preventing its thermal denaturation . This stabilization allows the mutant p53 to regain its tumor suppressor functions, including the activation of target genes involved in cell cycle regulation and apoptosis . Additionally, this compound enhances the pro-apoptotic activity of p53 by promoting its interaction with other pro-apoptotic proteins, thereby inducing cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at room temperature and can be stored as a solid at -20°C for up to three years . In solvent, this compound remains stable at -80°C for six months and at -20°C for one month . Over time, this compound continues to stabilize the p53 protein, maintaining its tumor suppressor functions and reducing cancer cell viability . Long-term studies have shown that this compound can effectively inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively stabilizes the p53 protein and inhibits cancer cell proliferation without causing significant toxicity . At higher dosages, this compound may exhibit toxic or adverse effects, including reduced cell viability and increased apoptosis . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve significant stabilization of the p53 protein and inhibition of cancer cell proliferation .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites further interact with the p53 protein, enhancing its stabilization and tumor suppressor functions . This compound also affects metabolic flux and metabolite levels, promoting the activation of pathways involved in cell cycle regulation and apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, this compound binds to the p53 protein and is distributed to various cellular compartments, including the nucleus and cytoplasm . This distribution is crucial for its stabilization of the p53 protein and its subsequent tumor suppressor functions .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with the p53 protein and promotes its stabilization . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These modifications enhance its binding interactions with the p53 protein and its overall efficacy in stabilizing the mutant protein and inhibiting cancer cell proliferation .

准备方法

合成路线和反应条件: PhiKan 083 通过一系列涉及咔唑衍生物的化学反应合成。合成路线通常包括:

工业生产方法: 虽然 this compound 的具体工业生产方法没有得到广泛的记录,但一般方法涉及扩大实验室合成过程。 这包括优化反应条件,使用工业级试剂,并采用大规模纯化技术来大量生产 this compound .

化学反应分析

反应类型: PhiKan 083 经历各种化学反应,包括:

常用试剂和条件:

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生氧化咔唑衍生物,而还原可以产生 this compound 的还原形式 .

相似化合物的比较

PhiKan 083 独特之处在于它能够特异性地稳定 p53 的 Y220C 突变体。 还有一些其他化合物具有类似的功能:

总之,this compound 是一种很有前景的化合物,在癌症研究和药物开发中具有巨大潜力。其稳定突变 p53 并恢复其功能的能力突出了其在寻找有效癌症疗法方面的重要性。

属性

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18/h4-10,17H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPNOEAFWYTTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880813-36-5
Record name 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PhiKan 083
Reactant of Route 2
Reactant of Route 2
PhiKan 083
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
PhiKan 083
Reactant of Route 4
PhiKan 083
Reactant of Route 5
PhiKan 083
Reactant of Route 6
Reactant of Route 6
PhiKan 083
Customer
Q & A

Q1: How does the structure of PK083 relate to its activity on MCF-7 breast cancer cells compared to its analogs?

A1: Research indicates that slight modifications to the structure of PK083 can significantly impact its genotoxic and epigenetic properties. While PK083 itself acts as a "damage-corrective" compound in wild-type p53 MCF-7 breast adenocarcinoma cells, its analogs PK9320 (1-(9-ethyl-7-(furan-2-yl)-9H-carbazol-3-yl)-N-methylmethanamine) and PK9323 (1-(9-ethyl-7-(thiazol-4-yl)-9H-carbazol-3-yl)-N-methylmethanamine) exhibit potential as "anticancer compounds" and "anticancer epi-compounds" respectively. [] These findings highlight the importance of structure-activity relationships in this class of compounds and their potential for different therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。